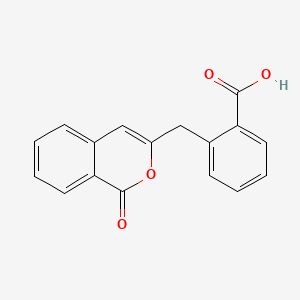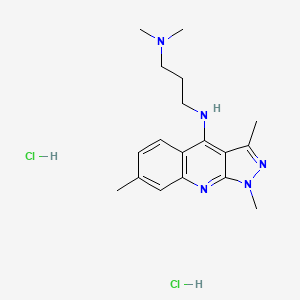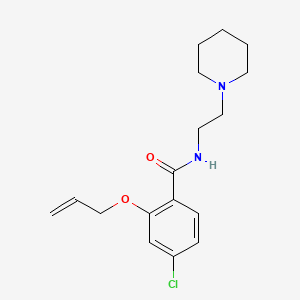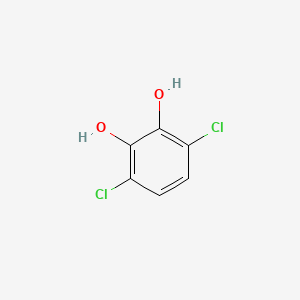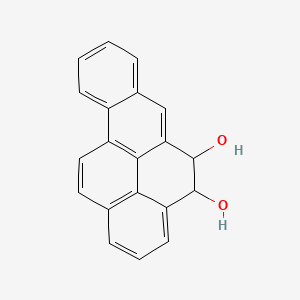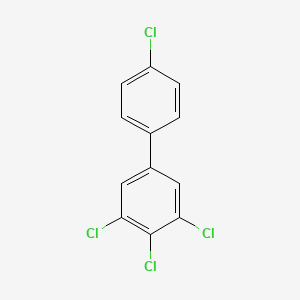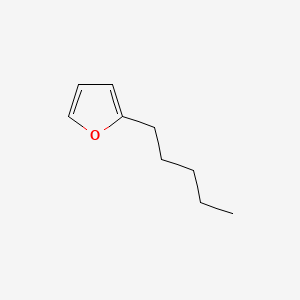
2-Pentylfuran
Overview
Description
2-Amylfuran, also known as 2-Pentylfuran, is a volatile heterocyclic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . It is a member of the furan family, characterized by a furan ring substituted with a pentyl group at the second position. This compound is known for its presence in various heat-processed foods and drinks, contributing to their flavor profiles .
Mechanism of Action
Target of Action
2-Pentylfuran is a volatile organic compound (VOC) produced by certain bacteria, such as Bacillus megaterium . It has been found to promote the growth of Arabidopsis thaliana plants . Therefore, its primary targets are likely to be certain receptors or enzymes in plants that respond to VOCs.
Mode of Action
It is known that vocs can regulate plant growth by triggering growth hormone activity . Therefore, it is plausible that this compound interacts with its targets to modulate the synthesis or metabolism of phytohormones, leading to enhanced plant growth.
Result of Action
The primary result of this compound’s action is enhanced plant growth . This is likely due to its effects on phytohormone synthesis and metabolism, leading to changes at the molecular and cellular levels that promote growth.
Biochemical Analysis
Biochemical Properties
2-Pentylfuran plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance chemistry. It interacts with various enzymes and biomolecules. For instance, it is known to be formed by the autoxidation of linoleic acid, a process that involves the enzyme lipoxygenase . Additionally, this compound has been shown to interact with proteins such as soy protein, driving the α-helix to β-sheet transition . This interaction highlights its potential impact on protein structure and function.
Cellular Effects
This compound has been observed to influence various cellular processes. In laboratory settings, it has been shown to reduce the attractiveness of lures and fruit infestation by Drosophila suzukii, indicating its potential as a repellent . This compound also affects cell signaling pathways and gene expression, as evidenced by its role in reducing oviposition in Drosophila suzukii . Furthermore, this compound’s interaction with proteins can influence cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to interact with soy protein, inducing structural changes from α-helix to β-sheet . This interaction suggests that this compound may act as a modulator of protein structure and function. Additionally, its formation through the autoxidation of linoleic acid involves enzyme-mediated reactions, highlighting its role in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been observed to reduce lure attractiveness and fruit infestation by Drosophila suzukii, with a significant reduction in catching efficiency and infestation rates . These effects suggest that this compound remains stable and effective over time, making it a potential candidate for long-term pest management strategies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In laboratory assays, higher release rates of this compound have been shown to achieve greater repellency against Drosophila suzukii
Metabolic Pathways
This compound is involved in metabolic pathways related to the autoxidation of linoleic acid. This process involves the enzyme lipoxygenase, which catalyzes the formation of this compound from linoleic acid . Additionally, this compound has been identified as a metabolite in various organisms, including bacteria and fungi, indicating its role in microbial metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is a volatile compound, which allows it to diffuse easily across cell membranes. Its interaction with transporters and binding proteins may influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it may exert its effects on protein structure and function . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amylfuran can be synthesized through several methods. One common synthetic route involves the cyclization of pentyl-substituted precursors under acidic conditions. Another method includes the autoxidation of linoleic acid, which leads to the formation of 2-Amylfuran as a byproduct .
Industrial Production Methods
Industrial production of 2-Amylfuran often involves the use of catalytic processes to enhance yield and purity. The compound is typically produced in fragrance and flavor industries, where it is used as a flavoring agent due to its green, earthy, and fruity aroma .
Chemical Reactions Analysis
Types of Reactions
2-Amylfuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of furan-2-carboxylic acid.
Reduction: Hydrogenation of 2-Amylfuran can produce 2-pentyl tetrahydrofuran.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: 2-Pentyl tetrahydrofuran.
Substitution: Various halogenated and nitrated derivatives.
Scientific Research Applications
2-Amylfuran has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of furan chemistry and reactivity.
Biology: Investigated for its role in the metabolic pathways of certain microorganisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the flavor and fragrance industry due to its distinctive aroma
Comparison with Similar Compounds
2-Amylfuran can be compared with other similar compounds in the furan family:
2-Methylfuran: Similar structure but with a methyl group instead of a pentyl group. It has a different aroma profile and reactivity.
2-Ethylfuran: Contains an ethyl group, leading to different chemical properties and applications.
2-Propylfuran: Features a propyl group, affecting its volatility and use in different industrial applications.
2-Amylfuran stands out due to its unique pentyl substitution, which imparts specific chemical and sensory properties, making it valuable in various applications .
Properties
IUPAC Name |
2-pentylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBAUDVGOFCUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047679 | |
| Record name | 2-Pentylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; Fruity aroma | |
| Record name | 2-Pentylfuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10959 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Pentylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
64.00 to 66.00 °C. @ 23.00 mm Hg | |
| Record name | 2-Pentylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 2-Pentylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Pentylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.886-0.893 | |
| Record name | 2-Pentylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3777-69-3, 64079-01-2 | |
| Record name | 2-Pentylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3777-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003777693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064079012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pentylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I0QAJ1JZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Pentylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-pentylfuran known for in the context of food science?
A1: this compound is a volatile organic compound recognized for its contribution to various food aromas. It's often described as having a bean-like, nutty, or even roasted aroma. []
Q2: Which foods are known to contain this compound?
A2: this compound has been identified in a diverse range of foods, including cooked rice, soybeans, bell peppers, and even certain types of meat. [, , , , , , ]
Q3: How does storage impact the levels of this compound in food?
A3: Studies indicate that storage conditions can influence the concentration of this compound in various foods. For instance, storage of rice under different conditions (packaging, temperature) can impact the formation of this compound, a product of lipid oxidation. [] Similar observations have been made in other foods like bell peppers. []
Q4: How is this compound linked to the flavor of dry-fermented sausages?
A4: Research suggests that this compound contributes to the aroma profile of dry-fermented sausages, specifically imparting a "garlic-grass" note. The concentration of this compound, along with other lipid oxidation products, tends to change during storage, impacting the overall flavor. []
Q5: What is a major pathway for the formation of this compound in food?
A5: this compound is often formed through the oxidation of linoleic acid, a common fatty acid found in many plant-based oils, especially under conditions of light exposure and in the presence of photosensitizers like chlorophyll. [, ]
Q6: Can microorganisms contribute to the formation of this compound?
A6: Yes, certain microorganisms, such as Bacillus subtilis during soybean fermentation, can produce this compound. []
Q7: Is there evidence of this compound being produced by the human body?
A7: this compound is not a known product of human metabolism. [, ]
Q8: What role do amino acids play in the formation of this compound?
A8: Studies have shown that amino acids can catalyze the formation of 2-alkylfurans, including this compound, from lipid oxidation products like α,β-unsaturated aldehydes. This process is enhanced under dry-roasting conditions. []
Q9: What is the significance of this compound in relation to Drosophila suzukii?
A9: Research has identified this compound as a potent repellent for the spotted-wing drosophila (Drosophila suzukii), a significant pest of soft-skinned fruits. [, ]
Q10: How does the repellent effect of this compound compare to other known repellents?
A10: In laboratory settings, this compound has demonstrated a stronger repellent effect on Drosophila suzukii than 1-octen-3-ol, a known deterrent for this pest. []
Q11: Is there a risk of Drosophila suzukii developing habituation to this compound?
A11: Studies on Drosophila suzukii exposed to this compound, both as adults and larvae, have not found evidence of habituation to the compound, suggesting it remains an effective repellent even after prolonged exposure. []
Q12: What analytical techniques are commonly used to detect and quantify this compound?
A12: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for identifying and quantifying this compound in various matrices, including food and biological samples. [, , , , , , , , , ]
Q13: Are there any challenges associated with the analytical determination of this compound?
A13: Accurate analysis of this compound can be challenging, particularly in complex matrices like cereals. Interlaboratory studies have revealed significant variability in this compound measurements, highlighting the need for standardized and validated analytical methods. []
Q14: What are the potential applications of this compound beyond its current uses?
A14: Given its repellent properties against Drosophila suzukii, this compound holds promise for developing environmentally friendly pest control strategies for protecting fruit crops. [, ] Further research is needed to explore its potential use in push-pull systems for integrated pest management. []
Q15: Are there any safety concerns related to the use of this compound?
A15: While this compound is a registered food additive and generally regarded as safe, further research is needed to assess any potential long-term effects, especially in the context of its increasing use as a pest repellent. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


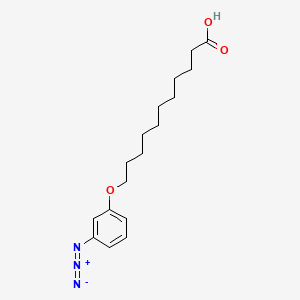


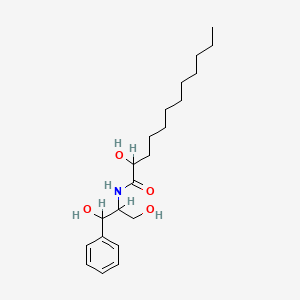
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1212372.png)
